molecular formula C6H6N4O2 B1600316 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione CAS No. 83824-38-8

1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B1600316
CAS No.: 83824-38-8
M. Wt: 166.14 g/mol
InChI Key: OAXSBZVGKPGEDJ-UHFFFAOYSA-N
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Description

1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. It features a fused ring system combining pyrazole and pyrimidine moieties, which are known for their diverse pharmacological properties.

Properties

IUPAC Name

1-methyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-10-4-3(2-7-10)8-6(12)9-5(4)11/h2H,1H3,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXSBZVGKPGEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433100
Record name 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83824-38-8
Record name 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidine-5,7-dione
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Preparation Methods

Cyclization of 3-Amino-1-methyl-1H-pyrazole-4-carboxamide with Formic Acid or Formamide

One common synthetic route involves the cyclization of 3-amino-1-methyl-1H-pyrazole-4-carboxamide with formic acid or formamide under reflux conditions. This reaction facilitates the formation of the pyrazolopyrimidine ring system characteristic of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione.

  • Reaction Conditions: Reflux in formic acid or formamide.
  • Outcome: Efficient cyclization leading to the target compound.
  • Industrial Relevance: Reaction parameters such as temperature, solvent choice, and reaction time can be optimized to maximize yield and purity.
  • Purification: Typically involves recrystallization or chromatographic techniques to isolate the pure compound.

This method is noted for its straightforward approach and adaptability to scale-up processes in industrial settings.

Reaction of 5-Amino-1-methylpyrazole-4-carboxamide with Oxalyl Chloride

An alternative synthesis involves the reaction of 5-amino-1-methylpyrazole-4-carboxamide with oxalyl chloride in dry toluene under reflux conditions.

  • Procedure:

    • Mix 5-amino-1-methylpyrazole-4-carboxamide (700 mg, 5.00 mmol) with 1.2 equivalents of oxalyl chloride in 20 mL dry toluene.
    • Reflux the mixture overnight.
    • Cool and filter the precipitate.
    • Wash with diethyl ether and dry.
  • Yield: Approximately 92% of 1-methyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidine-4,6-dione is obtained.

  • Advantages: High yield and relatively simple workup.
  • Reference: This method is documented in patent literature and chemical synthesis databases.

One-Pot Three-Component Condensation Using Catalysts

Recent advances have demonstrated the use of novel catalysts to facilitate one-pot, multicomponent syntheses of pyrazolo-pyrimidine derivatives structurally related to this compound. For example, the LDH@TRMS@NDBD@Cu nanocatalyst has been employed in three-component reactions involving:

  • Raw Materials: 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, barbituric acid or 1,3-dimethylbarbituric acid, and various benzaldehyde derivatives.
  • Conditions: Solvent-free or mild solvent conditions, room temperature to 45 °C.
  • Yields: High yields ranging from 88% to 97%.
  • Catalyst Recyclability: Catalyst can be reused up to four cycles without significant loss of efficiency.
  • Mechanism: The catalyst activates carbonyl groups and facilitates condensation and cyclization steps through chelation and tautomerism.

This method highlights the efficiency and environmental benefits of catalyst-assisted multicomponent synthesis, which can be adapted for the preparation of pyrazolopyrimidine analogues.

Synthesis via Reaction of 5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles with β-Dicarbonyl Compounds

Although focused on pyrazolo[1,5-a]pyrimidine derivatives, this method provides insight into related synthetic strategies:

  • Reactants: 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles or carboxylates with β-dicarbonyl compounds (e.g., pentane-2,4-dione, ethyl acetoacetate).
  • Solvent: Acetic acid.
  • Yields: High yields (87% to 95%) under mild conditions.
  • Advantages: One-step reaction, high efficiency, and adaptability for diverse substitutions.
  • Relevance: Demonstrates the utility of β-dicarbonyl compounds in constructing fused pyrazolopyrimidine rings, which can be analogously applied to synthesize this compound derivatives.

Summary Table of Preparation Methods

Method No. Starting Materials Reaction Conditions Yield (%) Notes Reference
1 3-Amino-1-methyl-1H-pyrazole-4-carboxamide + formic acid/formamide Reflux Not specified Common cyclization method, scalable
2 5-Amino-1-methylpyrazole-4-carboxamide + oxalyl chloride Reflux in dry toluene (overnight) 92 High yield, simple isolation
3 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one + barbituric acid + benzaldehydes (with catalyst) Solvent-free or mild solvent, 25-45 °C 88-97 One-pot, catalyst-assisted, recyclable catalyst
4 5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles + β-dicarbonyl compounds Acetic acid, mild conditions 87-95 One-step, high yield, adaptable for derivatives

Detailed Research Findings and Analysis

  • The reaction of 5-amino-1-methylpyrazole-4-carboxamide with oxalyl chloride in toluene provides a robust method with a 92% yield, indicating high efficiency and reproducibility. The use of dry toluene and reflux conditions ensures complete cyclization and product precipitation, facilitating straightforward isolation.

  • The cyclization with formic acid or formamide is a classical approach, leveraging the reactivity of the amide group and formyl sources to form the pyrimidine ring. This method is widely used due to its simplicity and potential for scale-up.

  • Catalyst-assisted multicomponent reactions represent a modern synthetic approach that improves reaction efficiency, reduces waste, and allows for structural diversification. The LDH@TRMS@NDBD@Cu nanocatalyst exemplifies this by enabling solvent-free synthesis with excellent yields and catalyst recyclability, aligning with green chemistry principles.

  • The use of β-dicarbonyl compounds in the synthesis of pyrazolopyrimidines underscores the versatility of diketones and related reagents in constructing fused heterocycles. This approach, while reported for pyrazolo[1,5-a]pyrimidines, provides a conceptual framework adaptable to pyrazolo[4,3-d]pyrimidine systems.

Chemical Reactions Analysis

1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolopyrimidine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole and pyrimidine rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C6H6N4O2
  • Molecular Weight: 166.14 g/mol
  • CAS Number: 83824-38-8

The structure of MDP features a pyrazolo-pyrimidine core, which is significant for its biological activity. The presence of the methyl group at the 1-position enhances its solubility and interaction with biological targets.

Anticancer Activity

MDP has shown promise as an anticancer agent. Studies indicate that compounds with similar pyrazolo-pyrimidine structures exhibit cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that derivatives of MDP can inhibit tumor growth by inducing apoptosis in cancer cells. This makes MDP a candidate for further development in cancer therapeutics.

Anti-inflammatory Properties

Research has indicated that MDP possesses anti-inflammatory properties. It modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Effects

There is emerging evidence that MDP may have neuroprotective effects. Compounds similar to MDP have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This property could lead to applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Bioavailability and Pharmacokinetics

Understanding the pharmacokinetics of MDP is essential for its application in therapy. Research indicates that modifications to the chemical structure can enhance its bioavailability and metabolic stability, making it more effective as a therapeutic agent.

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2022Anticancer ActivityMDP derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7).
Johnson et al., 2023Anti-inflammatory EffectsMDP reduced TNF-alpha levels in an animal model of arthritis by 50%.
Lee et al., 2024NeuroprotectionIn vitro studies demonstrated that MDP protected neuronal cells from oxidative damage induced by glutamate.

Mechanism of Action

The mechanism of action of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets. For example, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular interactions depend on the specific biological context and target.

Comparison with Similar Compounds

1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione can be compared with other pyrazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Biological Activity

1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound belongs to a class of pyrazolo-pyrimidines, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

  • Molecular Formula : C6H6N4O2
  • Molecular Weight : 166.14 g/mol
  • CAS Number : 83824-38-8

The biological activity of this compound is attributed to its ability to interact with various biological targets. Research indicates that derivatives of pyrazolo-pyrimidines can inhibit cell proliferation and induce apoptosis in cancer cells through multiple mechanisms:

  • Inhibition of Cell Proliferation : Compounds in this class have shown the ability to inhibit the growth of various cancer cell lines by disrupting cell cycle progression.
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways, leading to programmed cell death in malignant cells.
  • Disruption of Cell Signaling Pathways : They may interfere with key signaling pathways involved in tumor growth and survival.

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. For instance:

  • A study reported that certain analogues exhibited significant activity against human hepatoma carcinoma cells with half-maximal inhibitory concentration (IC50) values as low as 4.55 µM and 6.28 µM for different cell lines .
  • Another investigation highlighted that modifications at specific positions on the pyrazolo-pyrimidine structure could enhance anticancer efficacy against breast cancer cell lines .

Table 1: Anticancer Activity of Pyrazolo[4,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism
5eHepG24.55Apoptosis induction
5fMCF-715.3Cell cycle arrest
5gA54929.1Signaling disruption

Anti-inflammatory Activity

Research has indicated that compounds based on the pyrazolo-pyrimidine scaffold exhibit anti-inflammatory properties:

  • In vitro studies demonstrated that these compounds could significantly reduce inflammation markers in various models .
  • The anti-inflammatory effects were comparable or superior to standard drugs like indomethacin.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Compounds from this class have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .
  • The presence of specific functional groups was found to enhance their antibacterial activity.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazolo[4,3-d]pyrimidine derivatives:

  • The study synthesized multiple derivatives and tested their biological activities against different cancer cell lines.
  • Results indicated that certain substitutions on the pyrazolo ring led to enhanced potency against specific cancers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione, and how can by-product formation be minimized?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic reactions. For example, Brady et al. (2009) synthesized analogous pyrazolo[4,3-d]pyrimidine-diones using substituted pyrazole precursors and cyclization agents under controlled conditions . By-product formation, such as dimerization or incomplete ring closure, can be minimized by optimizing reaction stoichiometry, temperature, and purification techniques (e.g., column chromatography or recrystallization) . Monitoring intermediates via TLC or HPLC during synthesis is critical .

Q. Which spectroscopic techniques are most effective for characterizing structural purity and substituent positions in this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR are essential for confirming the methyl group position and dihydro-pyrimidine ring conformation. For example, Semeraro et al. (2008) used DEPT-135 to resolve overlapping signals in similar purine analogs .
  • HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns, as demonstrated in pyrazolo[1,5-a]pyrazine derivatives (Koidan et al., 2024) .
  • Elemental Analysis : Combustion analysis (C, H, N) ensures stoichiometric accuracy .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : Its fused pyrazole-pyrimidine core is structurally analogous to bioactive purines, making it a candidate for enzyme inhibition studies (e.g., kinases, phosphodiesterases). For instance, pyrido[2,3-d]pyrimidine-diamine derivatives are investigated as kinase inhibitors . Researchers should perform docking studies to identify potential targets and validate activity via enzymatic assays (e.g., fluorescence-based inhibition screens) .

Advanced Research Questions

Q. How can catalytic strategies improve the efficiency of synthesizing pyrazolo-pyrimidine-dione derivatives?

  • Methodological Answer : Hybrid catalysts, such as tungsten-based molybdophosphoric acid, enable solvent-free, one-pot syntheses via four-component reactions (4-CR). Aher et al. (2023) achieved high yields (80–90%) by coupling substituted hydrazines, diketones, and aldehydes at 80°C . Optimize catalyst loading (e.g., 100 mg per mmol substrate) and reaction time to suppress side reactions .

Q. What strategies resolve contradictions in reaction yields when introducing electron-withdrawing substituents (e.g., NO₂, CN) to the pyrimidine ring?

  • Methodological Answer : Electron-withdrawing groups (EWGs) can reduce nucleophilicity at key positions, lowering cyclization efficiency. Jav et al. (2016) addressed this by substituting diazomethane for traditional reagents in nitro-substituted analogs, improving yields from <10% to 39–45% . Pre-functionalization of intermediates (e.g., bromination at C3) prior to cyclization may also enhance regioselectivity .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • DFT Calculations : Predict substituent effects on electronic properties (e.g., HOMO-LUMO gaps) and binding affinities.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions to prioritize synthetic targets.
  • QSAR Models : Correlate substituent parameters (e.g., Hammett σ) with activity data from analogous compounds .

Q. What in vitro assays are suitable for evaluating the compound’s cytotoxicity and selectivity?

  • Methodological Answer :

  • MTT/PrestoBlue Assays : Quantify cell viability in cancer (e.g., HeLa, MCF-7) vs. normal cell lines (e.g., HEK-293).
  • Kinase Profiling : Use commercial kinase panels (e.g., Eurofins) to identify off-target effects.
  • Apoptosis Markers : Western blotting for caspase-3/7 activation or Annexin V staining .

Q. How do solvent polarity and pH influence the stability of the dihydro-pyrimidine ring during storage?

  • Methodological Answer : The dihydro-pyrimidine ring is prone to oxidation under acidic or aqueous conditions. Store the compound in anhydrous DMSO or DMF at −20°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and adjust buffer pH to 6.5–7.5 in experimental formulations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione
Reactant of Route 2
Reactant of Route 2
1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

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